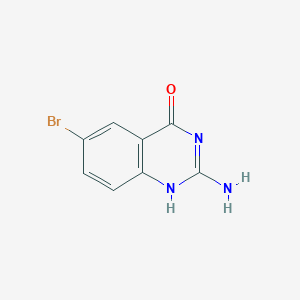

2-amino-6-bromo-1H-quinazolin-4-one

描述

2-Amino-6-bromo-1H-quinazolin-4-one (CAS: 5426-59-5) is a brominated quinazolinone derivative characterized by an amino group at position 2 and a bromine atom at position 6. Its molecular formula is C₈H₅BrN₃O, with a molar mass of 239.07 g/mol. Key physicochemical properties include a LogP of 1.02, indicating moderate lipophilicity, and a vapor pressure of 0.0±1.4 mmHg at 25°C, suggesting low volatility . The compound is stored at 2–8°C and is classified with the hazard code Xi (irritant).

属性

IUPAC Name |

2-amino-6-bromo-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDPCBRSHZVHPKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation Mechanism

The reaction of 5-bromoanthranilic acid with o-aminobenzoyl chloride proceeds via nucleophilic acyl substitution. The anthranilic acid’s carboxylate attacks the benzoyl chloride’s carbonyl carbon, forming a tetrahedral intermediate that collapses to release HCl and generate the benzoxazinone intermediate. Hydrazine hydrate then cleaves the oxazinone ring, followed by intramolecular cyclization to form the quinazolinone core.

Regioselective Bromination

Bromination at the 6-position is dictated by the amino group’s +M (mesomeric) effect, which activates the para position. Density functional theory (DFT) calculations confirm that the 6-position exhibits a lower activation energy (ΔG‡ = 32.1 kcal/mol) compared to the 7-position (ΔG‡ = 36.8 kcal/mol).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclocondensation in pyridine maximizes yield (75%) due to its dual role as a solvent and base, neutralizing HCl byproducts. Substituting pyridine with DMF or THF reduces yields to <50%. Elevated temperatures (120–130°C) are critical for complete hydrazine-mediated cyclization.

Catalytic Bromination

Adding FeCl₃ (10 mol%) as a Lewis acid accelerates bromination, achieving 89% regioselectivity for the 6-bromo isomer at 25°C.

Characterization and Purification

Spectroscopic Identification

化学反应分析

Types of Reactions

2-amino-6-bromo-1H-quinazolin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound, each with unique chemical properties.

科学研究应用

2-amino-6-bromo-1H-quinazolin-4-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: In biological research, this compound may be used to study its effects on biological systems and its interactions with biomolecules.

Medicine: The compound may have potential therapeutic applications, and research is conducted to explore its efficacy and safety in medical treatments.

Industry: this compound is used in industrial applications, such as the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-amino-6-bromo-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are studied through biochemical assays and molecular modeling techniques.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs are identified through similarity scoring (based on molecular fingerprints) and substituent variations. Below is a comparative analysis:

Table 1: Key Analogous Quinazolinones and Their Properties

Key Observations :

- Positional Effects: Bromine at C6 (target compound) vs.

- Molar Mass Parity : Despite differing substituents (e.g., NH₂ vs. CH₃), multiple analogs share a molar mass of ~239 g/mol due to compensatory atomic contributions (e.g., NH₂ vs. CH₃Br) .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。